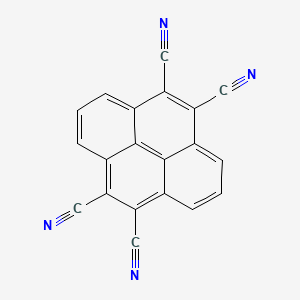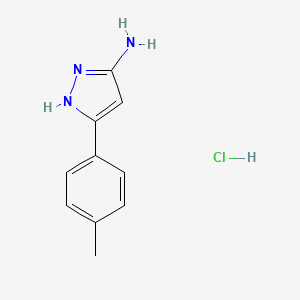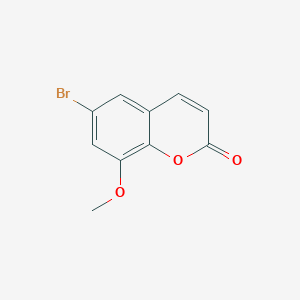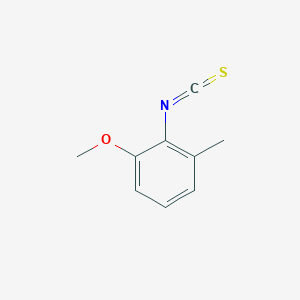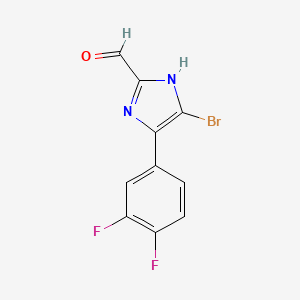
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes two hydroxy groups and two pentylphenylamino groups attached to an anthracene-9,10-dione core. It is known for its vibrant color and is often used in dye and pigment industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: The introduction of pentylphenylamino groups at the 4 and 8 positions is carried out through an amination reaction. This involves the use of pentylphenylamine and a catalyst under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Alkylated or acylated anthracene derivatives.
科学研究应用
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
作用机制
The mechanism of action of 1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione involves its interaction with biological molecules:
Molecular Targets: It primarily targets DNA, where it intercalates between base pairs, disrupting the replication process.
Pathways Involved: The compound induces apoptosis in cancer cells by activating the intrinsic pathway, leading to cell death.
相似化合物的比较
Similar Compounds
1,5-Dihydroxy-4,8-bis(methylamino)anthracene-9,10-dione: Similar structure but with methylamino groups instead of pentylphenylamino groups.
1,8-Dihydroxy-4,5-diaminoanthracene-9,10-dione: Similar structure but with hydroxy and amino groups at different positions.
Uniqueness
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pentylphenylamino groups enhance its solubility and interaction with biological molecules, making it a valuable compound in various applications.
属性
分子式 |
C36H38N2O4 |
|---|---|
分子量 |
562.7 g/mol |
IUPAC 名称 |
1,5-dihydroxy-4,8-bis(4-pentylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C36H38N2O4/c1-3-5-7-9-23-11-15-25(16-12-23)37-27-19-21-29(39)33-31(27)35(41)34-30(40)22-20-28(32(34)36(33)42)38-26-17-13-24(14-18-26)10-8-6-4-2/h11-22,37-40H,3-10H2,1-2H3 |
InChI 键 |
SZCQHYLSLNVNMC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=CC=C(C=C5)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid](/img/structure/B15335658.png)

![5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15335673.png)


![4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole](/img/structure/B15335687.png)
![2-Methylbenzo[f]chromen-3-one](/img/structure/B15335701.png)


